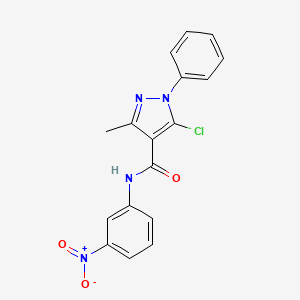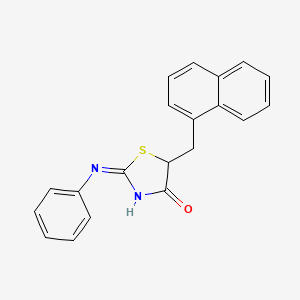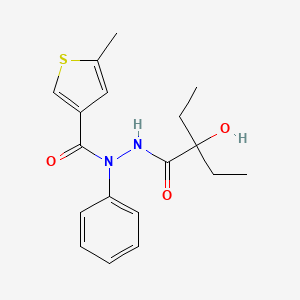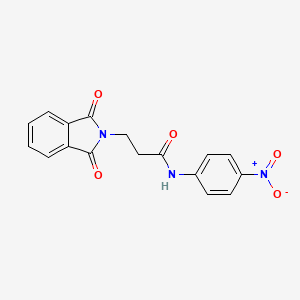
5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, a nitrophenyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be carried out using appropriate reagents such as thionyl chloride and methyl iodide.
Attachment of the nitrophenyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions using nitrophenyl and phenyl halides.
Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: This compound lacks the nitrophenyl group, which may result in different chemical and biological properties.
3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: This compound lacks the chloro group, which may affect its reactivity and biological activity.
5-chloro-1-phenyl-1H-pyrazole-4-carboxamide: This compound lacks both the methyl and nitrophenyl groups, which may lead to significant differences in its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN4O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-15(16(18)21(20-11)13-7-3-2-4-8-13)17(23)19-12-6-5-9-14(10-12)22(24)25/h2-10H,1H3,(H,19,23) |
InChI Key |
ILKLBIBWZJZDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701324.png)
![methyl 4-[[2-[(4-methoxycarbonylbenzoyl)amino]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]carbamoyl]benzoate](/img/structure/B11701329.png)
![N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide](/img/structure/B11701333.png)
![(4E)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701335.png)

![Ethyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11701351.png)
![N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11701359.png)


![4-tert-butyl-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11701376.png)
![1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11701381.png)
![4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11701388.png)

![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
